molecular formula C14H23NO3 B2731722 tert-Butyl 7-formyl-6-azaspiro[3.5]nonane-6-carboxylate CAS No. 2193067-23-9

tert-Butyl 7-formyl-6-azaspiro[3.5]nonane-6-carboxylate

Cat. No. B2731722
CAS RN: 2193067-23-9
M. Wt: 253.342
InChI Key: CNHKUENTAVLWFD-UHFFFAOYSA-N
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Description

Tert-Butyl 7-formyl-6-azaspiro[3.5]nonane-6-carboxylate is a chemical compound with the CAS Number: 2193067-23-9 . It has a molecular weight of 253.34 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23NO3/c1-13(2,3)18-12(17)15-10-14(6-4-7-14)8-5-11(15)9-16/h9,11H,4-8,10H2,1-3H3 . This code provides a specific textual identifier for the molecular structure.


Physical And Chemical Properties Analysis

This compound has a storage temperature of 4 degrees Celsius . It is a powder in physical form .

Scientific Research Applications

Synthesis and Chemical Space Exploration

The compound tert-butyl 7-formyl-6-azaspiro[3.5]nonane-6-carboxylate and related compounds have been utilized in synthetic chemistry as key intermediates for the development of novel compounds. Meyers et al. (2009) demonstrated efficient synthetic routes to bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound closely related to the specified chemical, highlighting its utility in accessing chemical spaces complementary to piperidine ring systems. This work emphasizes the importance of such compounds in the synthesis of novel chemical entities potentially useful for various applications (Meyers et al., 2009).

Novel Scaffolds for Drug Discovery

In the realm of drug discovery, the synthesis of spirocyclic and azaspirocyclic compounds, akin to this compound, has been explored for their potential as innovative scaffolds. Chalyk et al. (2017) developed new scaffolds, 6-azaspiro[4.3]alkanes, from four-membered-ring ketones, demonstrating the compound's role in creating diverse structures for pharmaceutical research (Chalyk et al., 2017).

Conformationally Restricted Pseudopeptides

Fernandez et al. (2002) described the synthesis of derivatives of diazaspirodecanes, which are structurally related to this compound. These compounds were prepared for use in peptide synthesis as constrained surrogates for dipeptides, illustrating the compound's relevance in the study of peptide mimetics and the development of bioactive molecules (Fernandez et al., 2002).

Structural Analysis and Molecular Design

The compound's utility extends into molecular design, where its structure facilitates the exploration of spatial arrangement and reactivity. For instance, the synthesis and molecular structure of related spirocyclic compounds have been analyzed to understand their conformational properties, which is crucial for designing molecules with desired biological activities (Moriguchi et al., 2014).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

tert-butyl 7-formyl-6-azaspiro[3.5]nonane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-10-14(6-4-7-14)8-5-11(15)9-16/h9,11H,4-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHKUENTAVLWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC2)CCC1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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